

Spectroscopic Profile of 11-Deoxymogroside V: A Technical Guide

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Compound of Interest

Compound Name: 11-Deoxymogroside V

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This technical guide provides a comprehensive overview of the spectroscopic data for **11-Deoxymogroside V**, a cucurbitane triterpene glycoside isolated from *Siraitia grosvenorii* (Luo Han Guo). The structural elucidation of this compound was achieved through extensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. This document presents the detailed spectroscopic data in a structured format, outlines the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Quantitative Spectroscopic Data

The following tables summarize the ^1H and ^{13}C NMR chemical shift values for **11-Deoxymogroside V**, as determined in pyridine- d_5 /D $_2$ O (10:1).^[1]

Table 1: ^1H NMR Spectroscopic Data (pyridine- d_5 /D $_2$ O)[1]

Position	δH (ppm)	Multiplicity	J (Hz)
1	1.15	m	
1.62	m		
2	2.18	m	
2.44	m		
3	4.15	dd	11.5, 4.5
5	1.18	d	10.5
6	2.50	m	
2.65	m		
7	4.68	br s	
9	1.60	m	
10	1.25	s	
12	1.95	m	
2.25	m		
13	1.12	s	
14	1.05	s	
15	1.55	m	
1.85	m		
16	4.45	m	
17	1.80	s	
18	0.95	s	
19	1.20	s	
20	1.45	d	
21	2.30	m	6.5

22	1.35	m	
1.65	m		
23	4.05	m	
24	3.85	m	
26	1.30	d	6.0
27	1.28	d	6.0
28	1.08	s	
29	1.10	s	
30	0.88	s	
Glc I			
1'	4.85	d	7.5
Glc II			
1''	4.93	d	7.8
Glc III			
1'''	5.18	d	7.8
Glc IV			
1''''	5.56	d	7.8
Glc V			
1'''''	4.84	d	7.8

Table 2: ^{13}C NMR Spectroscopic Data (pyridine- $\text{d}_5/\text{D}_2\text{O}$)
[1]

Position	δC (ppm)	Position	δC (ppm)
1	38.4	16	70.1
2	28.1	17	51.2
3	88.9	18	28.4
4	39.8	19	19.4
5	56.1	20	36.1
6	77.2	21	72.8
7	125.9	22	38.1
8	142.1	23	68.2
9	48.1	24	76.5
10	38.9	25	29.9
11	25.5	26	17.9
12	35.5	27	17.8
13	49.9	28	29.1
14	49.1	29	26.5
15	32.5	30	16.8
Glc I	Glc IV		
1'	105.1	1'''	104.9
2'	81.9	2'''	75.1
3'	78.5	3'''	78.1
4'	71.8	4'''	71.5
5'	78.1	5'''	77.9
6'	69.5	6'''	62.8
Glc II	Glc V		

1"	104.8	1''''	105.9
2"	76.5	2''''	75.2
3"	78.2	3''''	78.4
4"	71.6	4''''	71.9
5"	77.8	5''''	78.2
6"	62.9	6''''	63.1
Glc III			
1'''	104.5		
2'''	76.2		
3'''	78.0		
4'''	71.4		
5'''	77.5		
6'''	62.5		

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) data was utilized to determine the molecular formula of **11-Deoxymogroside V**.

Table 3: Mass Spectrometry Data

Ion	[M-H] ⁻
Molecular Formula	C ₅₉ H ₉₈ O ₂₈

Experimental Protocols

The structural characterization of **11-Deoxymogroside V** was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with mass spectrometry.

NMR Spectroscopy

NMR spectra were acquired on a Bruker Avance 500 MHz instrument.^[2] Samples were prepared in a solvent mixture of pyridine- d_5 and D_2O (10:1). The 1H and ^{13}C NMR spectra were referenced to the solvent signals. The complete assignment of proton and carbon signals was achieved through a comprehensive analysis of the following experiments:

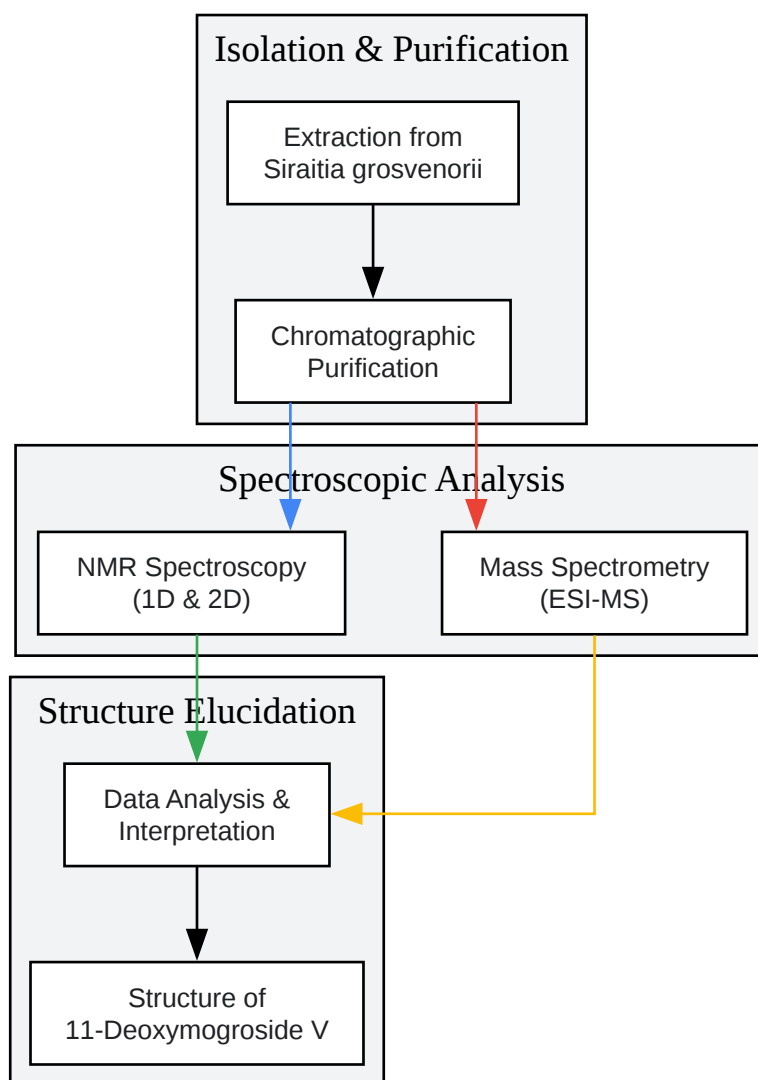
- 1D NMR: 1H NMR and ^{13}C NMR spectra were recorded to identify the basic chemical shifts and functional groups present in the molecule.
- 2D NMR:
 - COSY (Correlation Spectroscopy): Used to establish 1H - 1H spin-spin coupling correlations, identifying adjacent protons.
 - TOCSY (Total Correlation Spectroscopy): Employed to identify protons within the same spin system, which was particularly useful for assigning the sugar moieties.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded 1H and ^{13}C nuclei, allowing for the assignment of carbon signals based on their attached protons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between 1H and ^{13}C nuclei (typically over 2-3 bonds), which was crucial for connecting the aglycone and sugar units and determining the overall structure.^[1]

Mass Spectrometry

Mass spectral data were generated using a Waters QToF Micro mass spectrometer equipped with an electrospray ionization (ESI) source.^[2] The analysis was performed in negative ESI mode. The sample was diluted in a 50:50 mixture of acetonitrile and water and introduced via direct infusion to obtain the mass-to-charge ratio (m/z) and determine the molecular weight.^[2]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like **11-Deoxymogroside V**.



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Caption: Workflow for the isolation and structural elucidation of **11-Deoxymogroside V**.

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References

- 1. researchgate.net [researchgate.net]

- 2. iosrphr.org [iosrphr.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 11-Deoxymogroside V: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418034#spectroscopic-data-nmr-ms-for-11-deoxymogroside-v]

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